6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
The compound “6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical entity. However, specific details about this compound are not readily available in the search results1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized using various methods. For instance, one method involves the reaction of a compound with 4-methylbenzoate in the presence of 0.6 N HCl1.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, it is known that the compound contains a trifluoromethoxy group, which is a common functional group in many FDA-approved drugs1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, the trifluoromethoxy group present in the compound is known to exhibit numerous pharmacological activities1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results.Scientific Research Applications
Antiviral Activity
A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activity. This suggests that compounds within this chemical class can be explored for antiviral properties, potentially including "6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" (Hebishy et al., 2020).
Antibacterial and Antifungal Activity
Research on new pyrazoline and pyrazole derivatives showed promising antibacterial and antifungal activities. This indicates the broader antimicrobial potential of the pyrazolo[1,5-a]pyrazine scaffold, which could extend to related compounds like the one (Hassan, 2013).
Anticancer Properties
Another study on pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridines, related to the pyrazolo[1,5-a]pyrazine structure, highlighted their cytotoxicity in a panel of cancer cell lines. This suggests potential for investigating anticancer activities of related compounds, including "6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" (Bu et al., 2002).
Antioxidant Activity
The synthesis and antioxidant evaluation of N-substituted benzyl/phenyl derivatives suggest that pyrazolo[1,5-a]pyrazine compounds could also be explored for their antioxidant properties, which could be relevant for the compound (Ahmad et al., 2012).
Antimicrobial Activity
Pyrazolo[4,3-d]pyrimidines, a related class, demonstrated antimicrobial activity, suggesting a potential application for the compound of interest in addressing microbial infections (Abunada et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. However, related compounds with a trifluoromethoxy group have been approved by the FDA, suggesting they have passed safety evaluations1.
Future Directions
The future directions for this compound are not specified in the search results. However, the trifluoromethoxy group is a common feature in many FDA-approved drugs, suggesting that compounds with this group, like the one , may have potential for future drug development1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.
properties
IUPAC Name |
6-methyl-4-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-9-8-23-13(15(25)21-9)6-12(22-23)14(24)20-7-10-2-4-11(5-3-10)26-16(17,18)19/h2-6,8H,7H2,1H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKVIGHSWSWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
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